4-chloro-2-(1,1-difluoroethyl)pyrimidine
Description
4-Chloro-2-(1,1-difluoroethyl)pyrimidine (CAS: 463337-59-9) is a fluorinated pyrimidine derivative characterized by a 1,1-difluoroethyl group at the 2-position and a chlorine atom at the 4-position of the pyrimidine ring. Its molecular formula is C₆H₅ClF₂N₂, with a molecular weight of 193.58 g/mol. The compound is synthesized via nucleophilic 1,1-difluoroethylation using (1,1-difluoroethyl)trimethylsilane (TMSCF₂Me) under basic conditions, achieving yields up to 86% .
Applications:
The 1,1-difluoroethyl group mimics the steric and electronic properties of a methoxy group, making it valuable in medicinal chemistry. For example, it enhances the potency of triazolopyrimidine-based dihydroorotate dehydrogenase (DHODH) inhibitors and is featured in clinical agents like LSZ102 for estrogen receptor-positive breast cancer .
Properties
CAS No. |
463337-59-9 |
|---|---|
Molecular Formula |
C6H5ClF2N2 |
Molecular Weight |
178.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Pyrimidine Ring Construction with Pre-Installed Substituents
This strategy employs cyclocondensation reactions between difluoroethyl-containing precursors and chlorinated building blocks. For example, the reaction of 1,1-difluoro-3-(dimethylamino)propan-1-amine with 4-chloromalononitrile under acidic conditions generates the pyrimidine core in 68% yield. However, this method suffers from limited regiocontrol, often producing a 3:1 ratio favoring the desired 2-difluoroethyl isomer over the 4-substituted byproduct.
Sequential Functionalization of Pyrimidine Intermediates
A more widely adopted approach involves post-cyclization modification of 2-ethylpyrimidine derivatives. Chlorination at position 4 using phosphorus oxychloride (POCl₃) in N,N-dimethylformamide (DMF) achieves >95% conversion at 110°C within 4 hours. Subsequent fluorination of the ethyl group via (diethylamino)sulfur trifluoride (DAST) proceeds with 82% efficiency but introduces safety concerns due to HF byproduct generation.
The introduction of the 1,1-difluoroethyl group presents unique synthetic challenges, with three principal methods emerging as industrially viable:
Radical Fluorination of Ethyl Precursors
Building upon the radical bromination/fluorination sequence reported for 4-(difluoromethyl)pyridin-2-amine, ethyl-substituted pyrimidines undergo gem-difluorination through a two-stage process:
-
Bromination : Treatment with N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in CCl₄ at 80°C for 8 hours installs dibromo intermediates (87% yield)
-
Fluorination : Subsequent reaction with silver fluoride (AgF) in acetonitrile at 120°C for 12 hours achieves 73% difluoroethylation
This method requires careful temperature control to prevent ring chlorination side reactions from residual CCl₄.
Nucleophilic Displacement with Difluoroethylating Reagents
The use of 2,2-difluoroethyl triflate as an electrophilic partner enables direct coupling to pyrimidine lithio intermediates. As demonstrated in analogous pyridine systems, generation of the 2-lithio pyrimidine species via LDA-mediated deprotonation at -78°C followed by quenching with difluoroethyl triflate produces the target moiety in 65% isolated yield.
Transition Metal-Catalyzed Cross-Coupling
Palladium-mediated Stille coupling between 2-tributylstannylpyrimidine and 1,1-difluoroethyl iodide shows promise for late-stage functionalization. Optimized conditions (Pd(PPh₃)₄, CuI, DMF, 100°C) achieve 58% coupling efficiency while maintaining chlorine integrity at position 4.
Chlorination Strategies
Position-selective chlorination at the pyrimidine 4-position requires careful reagent selection to avoid overhalogenation:
| Method | Reagent System | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Classical Vilsmeier-Haack | POCl₃/DMF | 110 | 4 | 95 | 98 |
| Microwave-Assisted | PCl₅/Et₃N·HCl | 150 | 0.5 | 89 | 95 |
| Continuous Flow | Cl₂ gas/CH₃CN | 70 | 0.1 | 82 | 97 |
The Vilsmeier-Haack protocol remains industry-preferred due to its reliability, though recent advances in continuous flow chlorination reduce reaction times from hours to minutes.
Integrated Synthesis Protocols
Five-Step Sequential Synthesis (Batch Process)
-
Pyrimidine Ring Formation : Cyclocondensation of ethyl acetoacetate with guanidine carbonate (72% yield)
-
Nitrogen Protection : Boc₂O/DMAP in THF (quantitative)
-
Chlorination : POCl₃/DMF at 110°C (95%)
-
Deprotection : TFA/DCM (89%)
-
Difluoroethylation : DAST/DCM at 0→25°C (82%)
Overall Yield : 46%
Purity : 99.2% (HPLC)
One-Pot Tandem Process
Combining steps 3-5 in a single reactor reduces intermediate isolation:
-
Chlorination with POCl₃/DMF
-
Solvent exchange to DCM via vacuum distillation
-
Direct DAST addition without workup
Process Benefits :
-
38% reduction in solvent usage
-
15% higher throughput
-
99.0% purity by in-line PAT monitoring
Industrial Scale-Up Considerations
Lessons from kilogram-scale production of related fluoropyrimidines inform critical scale-up parameters:
-
Exothermic Control : DAST-mediated fluorination requires jacketed reactors with ΔT <5°C/min
-
Zinc-Mediated Workup : Adaptation of zinc powder quenching from reduces emulsion formation during aqueous extraction
-
Crystallization Optimization : Anti-solvent precipitation with heptane/EtOAc (4:1) yields 99.5% pure product without chromatography
Emerging Technologies
Electrochemical Fluorination
Pilot studies demonstrate direct anodic fluorination of 2-ethylpyrimidine precursors using Et₃N·3HF electrolyte. Initial results show 54% conversion with 89% selectivity, though current densities require optimization for commercial viability.
Biocatalytic Approaches
Engineered fluorinases from Streptomyces cattleya enable C-F bond formation under aqueous conditions. While preliminary trials achieve only 12% yield, this green chemistry approach warrants further investigation.
Chemical Reactions Analysis
4-chloro-2-(1,1-difluoroethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Addition Reactions: The difluoroethyl group can participate in addition reactions with electrophiles or nucleophiles under appropriate conditions.
Common reagents used in these reactions include bases like sodium hydride, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
4-chloro-2-(1,1-difluoroethyl)pyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-2-(1,1-difluoroethyl)pyrimidine involves its interaction with specific molecular targets, depending on its application. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects. The exact pathways and targets can vary based on the specific context of its use .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Electronic Effects :
- The 1,1-difluoroethyl group balances electronegativity and steric bulk, enhancing binding affinity in enzyme inhibitors compared to larger groups like trichloromethyl .
- Trifluoromethyl (CF₃) substituents increase lipophilicity (LogP: 3.36) but may reduce solubility, limiting bioavailability .
Reactivity :
- Chlorine at C4 facilitates nucleophilic substitution reactions. For example, This compound undergoes efficient coupling with amines or thiols in drug synthesis .
- Trichloromethyl -substituted pyrimidines exhibit slower substitution rates due to steric hindrance .
Biological Activity: 1,1-Difluoroethyl derivatives show superior potency in DHODH inhibitors compared to methoxy analogs, attributed to fluorine’s electronegativity and improved pharmacokinetics .
Q & A
Q. How can researchers optimize the synthesis of 4-chloro-2-(1,1-difluoroethyl)pyrimidine to achieve high yield and purity?
- Methodological Answer: Optimization involves systematic variation of reaction parameters:
-
Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactivity, while non-polar solvents (e.g., toluene) may reduce side reactions .
-
Temperature Control: Elevated temperatures (80–120°C) accelerate reaction kinetics but require monitoring for decomposition. Lower temperatures (25–50°C) improve selectivity for intermediates .
-
Catalysts: Lewis acids (e.g., ZnCl₂) or palladium-based catalysts stabilize transition states in cross-coupling reactions .
-
Purity Analysis: Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) is critical. Purity should be confirmed by HPLC (>95%) and ¹H/¹³C NMR .
- Data Table: Example Reaction Optimization
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 100°C, 12h | 78 | 92 |
| Toluene, 80°C, 24h | 65 | 88 |
| ZnCl₂ catalyst, DCM | 85 | 95 |
Q. What characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H NMR identifies proton environments (e.g., difluoroethyl CH₂ vs. pyrimidine aromatic protons). ¹⁹F NMR confirms fluorine substitution patterns .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular formula (e.g., C₆H₅ClF₂N₂) and detects isotopic clusters for chlorine .
- X-ray Crystallography: Resolves bond lengths/angles, confirming stereoelectronic effects of the difluoroethyl group .
Q. What are common derivatization strategies for modifying the pyrimidine core of this compound?
- Methodological Answer:
- Nucleophilic Substitution: Replace the chlorine atom with amines, thiols, or alkoxides under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .
- Cross-Coupling Reactions: Suzuki-Miyaura couplings introduce aryl/heteroaryl groups at the 4-position using Pd(PPh₃)₄ and boronic acids .
- Electrophilic Functionalization: Introduce sulfonyl or acyl groups via Friedel-Crafts-like reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar pyrimidine derivatives?
- Methodological Answer:
-
Structural-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., chloro vs. trifluoromethyl groups) on target binding using in vitro assays (e.g., enzyme inhibition IC₅₀) .
-
Assay Variability Control: Standardize experimental conditions (e.g., buffer pH, ATP concentration in kinase assays) to minimize discrepancies .
-
Meta-Analysis: Use computational tools (e.g., ChemAxon) to cluster literature data by structural motifs and assay types .
- Data Table: SAR Comparison of Pyrimidine Derivatives
| Substituent | Target Enzyme | IC₅₀ (nM) |
|---|---|---|
| 4-Cl, 2-CF₃ | Kinase A | 12 |
| 4-Cl, 2-(CH₂)₂F₂ | Kinase B | 8 |
| 4-NH₂, 2-CF₃ | Kinase A | 45 |
Q. What computational methods are used to predict the reactivity and regioselectivity of this compound?
- Methodological Answer:
-
Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic/nucleophilic sites (e.g., C4 for substitution reactions) .
-
Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., solvation shells in DMF vs. THF) .
-
HOMO-LUMO Analysis: Predict charge-transfer interactions with biological targets (e.g., ΔE = 4.2 eV for HOMO-LUMO gap) .
- Data Table: DFT-Calculated Parameters
| Parameter | Value |
|---|---|
| Bond Length (C-Cl) | 1.73 Å |
| HOMO-LUMO Gap | 4.2 eV |
| Fukui Index (C4) | 0.12 (nucleophilic) |
Q. How to design experiments to study interactions between this compound and biological targets (e.g., enzymes or receptors)?
- Methodological Answer:
- Molecular Docking: Use software (AutoDock Vina) to model binding poses with target proteins (e.g., ATP-binding pockets) .
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- Site-Directed Mutagenesis: Validate key residue interactions (e.g., mutation of Lys123 in kinase active sites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
